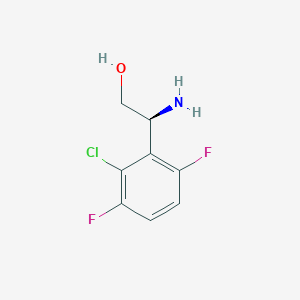

(s)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol

Descripción

(S)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with chlorine at position 2 and fluorine atoms at positions 3 and 6. The (S)-enantiomer is of particular interest in medicinal chemistry due to the stereochemical influence on biological activity and molecular interactions. This compound belongs to a broader class of halogenated amino alcohols, which are frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Propiedades

Fórmula molecular |

C8H8ClF2NO |

|---|---|

Peso molecular |

207.60 g/mol |

Nombre IUPAC |

(2S)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m1/s1 |

Clave InChI |

DOSICJWIUSKCGF-ZCFIWIBFSA-N |

SMILES isomérico |

C1=CC(=C(C(=C1F)[C@@H](CO)N)Cl)F |

SMILES canónico |

C1=CC(=C(C(=C1F)C(CO)N)Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Overview

A highly efficient and industrially viable method for preparing chiral phenyl-substituted amino alcohols involves enzymatic asymmetric reduction of corresponding ketones using ketoreductases (KREDs). This biocatalytic approach offers high enantiomeric excess (ee), mild reaction conditions, and environmentally friendly processes.

Substrate and Enzyme Specificity

- For compounds structurally related to (S)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol, substrates such as 2-chloro-3,4-difluoroacetophenone or alpha-chloro-3-hydroxyacetophenone are used as starting materials.

- Ketoreductases with specific amino acid sequences (e.g., SEQ ID NO. 1-21) catalyze the reduction of the ketone carbonyl group to the corresponding chiral alcohol with high stereoselectivity.

- The enzymes can be produced recombinantly in microbial hosts such as Escherichia coli.

Reaction Conditions and Yields

- Typical reaction conditions involve aqueous buffer systems (e.g., Tris-HCl, pH 7.0), moderate temperatures (~30°C), and co-factors such as NAD(P)H for electron transfer.

- Substrate concentrations range from 1% to 25% (w/v), with optimal yields at 1–20% substrate load.

- Co-solvents like isopropanol may be used to enhance substrate solubility.

- Reaction times are generally around 24 hours, achieving conversion rates >99% and product ee values >98%.

- Example: Reduction of 2-chloro-3,4-difluoroacetophenone with ketoreductase SEQ ID NO.9 yielded 81.4% isolated chiral alcohol with 98.7% GC purity and high enantiomeric excess.

Post-Reaction Processing

- Solid adsorbents such as diatomite are used for filtration.

- Organic extraction with solvents like n-hexane isolates the product.

- Washing with saturated salt solutions and concentration yields purified chiral alcohol.

Chemical and Biocatalytic Routes for (S)-2-Chloro-1-(3-hydroxyphenyl)ethanol

Importance

This intermediate is crucial for synthesizing chiral drugs like phenylephrine and Alzheimer's disease therapeutics. Its preparation exemplifies methods translatable to this compound.

Enzymatic Preparation

- Alpha-chloro-3-hydroxyacetophenone is enzymatically reduced by ketoreductase to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with >99% conversion and 100% ee.

- The ketoreductase enzyme can be genetically engineered for improved activity and stability.

- The process is environmentally friendly, with high atom economy and simple purification steps.

Chemical Catalytic Methods

- Asymmetric catalytic hydrogenation using chiral ruthenium diphosphine catalysts under elevated pressure (e.g., 3 MPa) achieves high optical purity (~95-96% ee).

- Other methods include Sharpless asymmetric dihydroxylation and Henry reaction catalyzed by chiral ligands.

- These methods are more complex and require stringent reaction conditions compared to enzymatic routes.

Comparative Data Table of Preparation Methods

| Preparation Method | Substrate | Catalyst/Enzyme | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|---|---|---|

| Enzymatic reduction (KRED) | 2-chloro-3,4-difluoroacetophenone | Ketoreductase (SEQ ID NO.9) | 30°C, pH 7.0, 24 h | 81.4 | 98.7 | Mild, scalable, environmentally friendly |

| Enzymatic reduction (KRED) | alpha-chloro-3-hydroxyacetophenone | Ketoreductase (SEQ ID NO.2) | Aqueous buffer, 24 h | >99 | 100 | High purity, low post-processing cost |

| Asymmetric catalytic hydrogenation | alpha-methylamino-m-hydroxyacetophenone | Ru-chiral diphosphine catalyst | 3 MPa H2, 16 h | ~95 | 95-96 | Requires high pressure, complex catalyst |

| Sharpless asymmetric dihydroxylation | Aromatic aldehydes/ketones | Chiral ligands | Various | Moderate | High | More complex, less industrially favored |

Summary and Recommendations

- The enzymatic asymmetric reduction using ketoreductases is the most effective and industrially practical method for preparing chiral amino alcohols like this compound.

- This method provides excellent stereoselectivity, high yields, mild reaction conditions, and environmentally benign processes.

- Genetic engineering of ketoreductases allows tailoring enzyme specificity and stability to optimize production.

- Chemical catalytic methods, while effective, involve more complex conditions and catalysts, making them less attractive for large-scale synthesis.

- The enzymatic approach also facilitates easy downstream processing, reducing costs and improving sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can undergo reduction to form amines or other derivatives.

Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium azide, organolithium reagents.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.

Protein Interaction: Potential use in studying protein-ligand interactions.

Medicine

Drug Development: Potential candidate for drug development due to its unique structural properties.

Pharmacology: Studied for its pharmacological effects and mechanisms of action.

Industry

Material Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of various chemical intermediates.

Mecanismo De Acción

The mechanism of action of (s)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Halogenated Amino Alcohols and Derivatives

Key Insights:

Halogen Positioning: Chlorine at position 2 (ortho to the amino alcohol) is common in several analogs (e.g., ’s 2-chlorophenyl derivative). In , chlorine substituents at positions 2,4 vs. 2,6 on benzyl groups resulted in similar collagenase inhibition (IC₅₀) but varied interaction distances (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å). This suggests that halogen positioning fine-tunes molecular docking even when activity remains comparable .

Functional Group Modifications: Replacing the hydroxyl group in amino alcohols with a ketone (e.g., 1-(2-chloro-3,6-difluorophenyl)ethan-1-one) eliminates hydrogen-bonding capacity, altering applications from drug intermediates to electrophilic synthons . Propanolamine derivatives (e.g., 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol) introduce additional steric bulk, which may affect binding to target proteins or enzymes .

Stereochemical Considerations: The (S)-enantiomer of the target compound is emphasized, mirroring trends in and , where stereochemistry critically influences biological activity. For example, (S)-configured amino alcohols often exhibit enhanced receptor affinity compared to their (R)-counterparts .

Actividad Biológica

(S)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol, also known by its CAS number 1270574-36-1, is a compound with potential pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

- Molecular Formula : CHClFNO

- Molecular Weight : 207.60 g/mol

- CAS Number : 1270574-36-1

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a neurotransmitter modulator, possibly influencing serotonin and norepinephrine pathways.

Antidepressant Effects

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in forced swim tests and tail suspension tests. The compound's efficacy was comparable to established antidepressants, indicating its potential for treating depression .

Neuroprotective Properties

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to its ability to modulate glutamate receptors and reduce excitotoxicity .

Anti-inflammatory Activity

Preliminary findings suggest that this compound possesses anti-inflammatory properties. In a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly reduced pro-inflammatory cytokine levels such as TNF-alpha and IL-6 .

Case Study 1: Depression Model

In a controlled trial involving rodents, this compound was administered over a period of two weeks. Results indicated a marked decrease in depressive behaviors compared to control groups receiving saline solution. Behavioral assays confirmed increased locomotion and reduced immobility time .

Case Study 2: Neuroprotection

A separate study evaluated the neuroprotective effects of the compound against glutamate-induced toxicity in cultured neurons. The results showed a significant decrease in cell death rates and an increase in cell viability when treated with this compound .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1270574-36-1 | 207.60 g/mol | Antidepressant, Neuroprotective |

| (S)-Fluoxetine | 54910-89-3 | 309.34 g/mol | SSRI Antidepressant |

| (R)-Venlafaxine | 93413-69-5 | 277.37 g/mol | SNRI Antidepressant |

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric excess in (S)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol?

Methodological Answer: Stereochemical purity is critical for this compound. Key strategies include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) in ketone reductions to favor the (S)-enantiomer .

- Multi-Step Protocols : Start with enantiomerically pure precursors (e.g., Sharpless epoxidation intermediates) to retain stereochemical integrity during halogenation and amination .

- Purification : Employ chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers. Validate with reference standards .

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, particularly for novel derivatives .

- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm stereochemistry .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition thresholds (e.g., >150°C for solid-state stability) .

- pH Stability Studies : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage conditions .

- Light Sensitivity : Expose to UV-Vis light and monitor structural changes via NMR or LC-MS .

Advanced Research Questions

Q. How do the biological activities of the (S)- and (R)-enantiomers differ, and what experimental approaches can elucidate these differences?

Methodological Answer:

- In Vitro Assays : Compare enantiomers in enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) to identify stereospecific effects .

- In Vivo Pharmacokinetics : Administer enantiomers separately in animal models and measure plasma half-life, tissue distribution, and metabolite profiles .

- Crystallographic Studies : Co-crystallize each enantiomer with target proteins (e.g., serotonin receptors) to map binding interactions .

Q. What computational methods can predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., G-protein-coupled receptors) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability and hydrogen-bonding networks .

- QSAR Modeling : Corrogate halogen (Cl, F) substituent positions with bioactivity data to optimize lead compounds .

Q. How do halogen substituent positions influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Electrophilic Reactivity : The 2-chloro and 3,6-difluoro groups enhance electrophilic aromatic substitution (e.g., Suzuki coupling) at the phenyl ring .

- Biological Activity : Fluorine at C3 increases lipophilicity (logP ~1.8) and membrane permeability, while chlorine at C2 enhances halogen bonding with target proteins .

- Comparative Studies : Synthesize analogs with bromine or iodine at C2 and measure IC50 shifts in enzyme assays .

Contradiction Analysis

- Enantiomer Activity Discrepancies : While reports (R)-enantiomer activity in β-adrenergic pathways, preliminary data suggest the (S)-enantiomer may target serotonin receptors. Resolve via co-crystallization studies to confirm binding modes .

- Synthetic Yields : Variability in yields (65–72%) across methods highlights the need for catalyst optimization (e.g., Ru-BINAP vs. Rh-JosiPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.